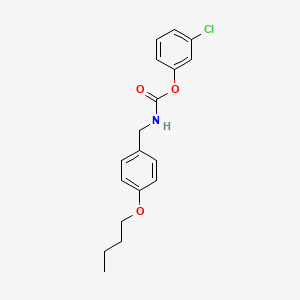

3-Chlorophenyl 4-butoxybenzylcarbamate

Description

3-Chlorophenyl 4-butoxybenzylcarbamate is a carbamate ester characterized by a 3-chlorophenyl group attached to a carbamate moiety and a 4-butoxybenzyl substituent. Carbamates are widely utilized in medicinal chemistry due to their stability and ability to act as enzyme inhibitors or prodrugs. This compound has been identified in pharmacological research targeting fatty-acid amide hydrolase (FAAH), an enzyme critical in endocannabinoid metabolism . The 3-chloro substitution on the phenyl ring enhances electronic and steric interactions with biological targets, while the 4-butoxy group contributes to lipophilicity, influencing bioavailability and membrane permeability.

Properties

Molecular Formula |

C18H20ClNO3 |

|---|---|

Molecular Weight |

333.8 g/mol |

IUPAC Name |

(3-chlorophenyl) N-[(4-butoxyphenyl)methyl]carbamate |

InChI |

InChI=1S/C18H20ClNO3/c1-2-3-11-22-16-9-7-14(8-10-16)13-20-18(21)23-17-6-4-5-15(19)12-17/h4-10,12H,2-3,11,13H2,1H3,(H,20,21) |

InChI Key |

RFAALCRYXIMHGO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CNC(=O)OC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chlorophenyl 4-butoxybenzylcarbamate typically involves the reaction of 3-chlorophenyl isocyanate with 4-butoxybenzyl alcohol. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of 3-chlorophenyl 4-butoxybenzylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-chlorophenyl 4-butoxybenzylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-chlorophenyl 4-butoxybenzylcarbamate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its inhibitory effects on FAAH, which plays a role in the endocannabinoid system.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in pain management and neuroprotection.

Industry: It is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The primary mechanism of action of 3-chlorophenyl 4-butoxybenzylcarbamate involves the inhibition of FAAH. By inhibiting this enzyme, the compound prevents the breakdown of endocannabinoids, leading to increased levels of these signaling molecules. This can result in various physiological effects, including pain relief and anti-inflammatory responses .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural analogs and their distinguishing features:

Key Research Findings

Electronic Effects of Substituents

- The 3-chloro substituent provides moderate electron-withdrawing effects, balancing reactivity and stability.

- Bromine substitution increases molecular weight and polarizability, which may enhance binding kinetics but slow systemic clearance .

Alkoxy Chain Modifications

- The 4-butoxy group in the parent compound optimizes lipophilicity for blood-brain barrier penetration. Shorter chains (e.g., methoxy) reduce lipophilicity, while longer chains (e.g., hexyloxy) may introduce toxicity risks .

- Ethoxy and propoxy analogs demonstrate intermediate pharmacokinetic profiles, with propoxy offering a balance between solubility and membrane permeability .

Positional Isomerism

- Para-chloro substitution (e.g., 4-chlorophenyl) leads to distinct steric hindrance compared to the meta position, altering enzyme active-site interactions and reducing inhibitory potency .

Functional Group Replacements

- Replacing the carbamate with a benzamide group (as in 3-[(3-chlorophenyl)(methyl)sulfamoyl]benzamide) shifts activity from enzymatic inhibition to antiproliferative effects, highlighting the carbamate’s critical role in FAAH targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.